molecular formula C5H11N3O B099963 1-甲基-4-亚硝基哌嗪 CAS No. 16339-07-4

1-甲基-4-亚硝基哌嗪

货号 B099963
CAS 编号: 16339-07-4
分子量: 129.16 g/mol
InChI 键: CEAIOKFZXJMDAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-4-nitrosopiperazine, also known as N-Nitroso-N’-methylpiperazine, is a chemical compound with the molecular formula C5H11N3O . It is a nitrosamine impurity that has been detected in various pharmaceutical products .


Synthesis Analysis

1-Methyl-4-nitrosopiperazine (MNP) is an intermediate for the synthesis of two substrates, 1-methylpiperazine and 1-amino-4-methylpiperazine, which are used for the synthesis of drugs. During the synthesis of 1-amino-4-methylpiperazine, MNP is reduced with zinc powder in acetic acid or with hydrogen using a palladium catalyst .


Molecular Structure Analysis

The molecular structure of 1-Methyl-4-nitrosopiperazine consists of a six-membered ring with two nitrogen atoms. The compound has a molecular weight of 129.1603 . It contains a total of 20 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 tertiary amine (aliphatic), and 1 N-nitroso group (aliphatic) .


Chemical Reactions Analysis

The presence of 1-Methyl-4-nitrosopiperazine (MNP) was detected in rifampicin capsules by the United Stated Food and Drug Administration (US FDA) in August 2020 . The results of forced degradation experiments suggest that MNP is formed by the thermal degradation of rifampicin .


Physical And Chemical Properties Analysis

1-Methyl-4-nitrosopiperazine has a molecular weight of 129.1603 . More detailed physical and chemical properties are not available from the search results.

科学研究应用

1. Detection of MNP in Rifampicin Capsules

Specific Scientific Field

Pharmaceutical Analysis

Summary of the Application

MNP, a nitrosamine impurity, was detected by the United States Food and Drug Administration (US FDA) in rifampicin capsules, a first-line anti-tuberculosis drug.

Methods of Application or Experimental Procedures

The LC-MS/MS method was developed for the determination of MNP, a genotoxic nitrosamine impurity in various products containing rifampicin at a 5.0 ppm limit level according to the FDA . Extraction with neutralization was necessary due to the matrix and solvent effect associated with the complexity of the rifampicin product .

Results or Outcomes

The recovery of the MNP was 100.38 ± 3.24% and the intermediate precision was 2.52% . The results of the forced degradation experiments show that the formation of MNP is possible by two mechanisms: through degradation of rifampicin and the oxidation of 1-amino-4-methyl-piperazine .

Determination of MNP in Rifampin and CPNP in Rifapentine Drug Substance and Drug Product

Summary of the Application

A combined LC-ESI-HRMS method was developed and validated for the detection and quantitation of MNP in rifampin and CPNP in rifapentine drug substance and drug product .

Methods of Application or Experimental Procedures

These impurities can be separated from their respective drug substances by reverse phase chromatography and then detected by a high-resolution and high-mass accuracy (HRMS) mass spectrometer . High sensitivity detection is achieved by monitoring the accurate m/z value of the fragment ions of the impurities .

Results or Outcomes

The limit of detection (LOD), limit of quantitation (LOQ) and range of the method are summarized below :

Synthesis of Rifampicin

Specific Scientific Field

Pharmaceutical Synthesis

Summary of the Application

1-amino-4-methyl-piperazine (AMP) is both a starting material for the synthesis of rifampicin (RIF) and a degradation product of RIF hydrolysis. MNP is an oxidation product of AMP as well as a potentially genotoxic N-nitrosamine .

Methods of Application or Experimental Procedures

The synthesis of rifampicin involves the use of 1-amino-4-methyl-piperazine (AMP) as a starting material. During the synthesis process, AMP can oxidize to form MNP .

Results or Outcomes

The formation of MNP during the synthesis of rifampicin highlights the need for careful monitoring and control of the synthesis process to prevent the formation of potentially genotoxic impurities .

Post-Exposure Prophylaxis of Leprosy

Specific Scientific Field

Pharmaceutical Medicine

Summary of the Application

Rifampicin, which can contain MNP as an impurity, is used for post-exposure prophylaxis of leprosy .

Methods of Application or Experimental Procedures

Rifampicin is administered as a part of a drug regimen for the post-exposure prophylaxis of leprosy. The presence of MNP in rifampicin necessitates careful monitoring and control to ensure patient safety .

Results or Outcomes

The use of rifampicin for the post-exposure prophylaxis of leprosy has been effective. However, the presence of MNP as an impurity in rifampicin underscores the importance of quality control in the manufacture of pharmaceuticals .

Determination of MNP in Multicomponent Products with Rifampicin

Summary of the Application

The LC-MS/MS method was developed for the determination of MNP, a genotoxic nitrosamine impurity in various products containing rifampicin at a 5.0 ppm limit level according to the Food and Drug Administration (FDA) .

Methods of Application or Experimental Procedures

Extraction with neutralization was necessary due to the matrix and solvent effect associated with the complexity of the rifampicin product . The developed method was validated in accordance with regulatory guidelines .

Results or Outcomes

Post-Exposure Prophylaxis of Tuberculosis

Summary of the Application

Rifampicin, which can contain MNP as an impurity, is used for post-exposure prophylaxis of tuberculosis .

Methods of Application or Experimental Procedures

Rifampicin is administered as a part of a drug regimen for the post-exposure prophylaxis of tuberculosis. The presence of MNP in rifampicin necessitates careful monitoring and control to ensure patient safety .

Results or Outcomes

The use of rifampicin for the post-exposure prophylaxis of tuberculosis has been effective. However, the presence of MNP as an impurity in rifampicin underscores the importance of quality control in the manufacture of pharmaceuticals .

安全和危害

1-Methyl-4-nitrosopiperazine is a genotoxic impurity and is suspected of causing cancer . It is toxic if swallowed, in contact with skin, or if inhaled . It is highly flammable and causes damage to organs .

未来方向

The development of efficient methods for the detection of 1-Methyl-4-nitrosopiperazine is an important objective . A combined LC-ESI-HRMS method was developed and validated for the detection and quantitation of MNP in rifampin . This method will be used to quantitate 1-Methyl-4-Nitrosopiperazine (MNP) in rifampin and 1-Cyclopentyl-4-Nitrosopiperazine (CPNP) in rifapentine drug substance and drug product .

属性

IUPAC Name

1-methyl-4-nitrosopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAIOKFZXJMDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167574
Record name 1-Methyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.02 [mmHg]
Record name N-Nitroso-N'-methylpiperazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21275
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1-Methyl-4-nitrosopiperazine

CAS RN

16339-07-4
Record name 1-Methyl-4-nitrosopiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16339-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitroso-N'-methylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-nitrosopiperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-nitrosopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-NITROSO-4-METHYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5584MPJ7F2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-nitrosopiperazine
Reactant of Route 2
1-Methyl-4-nitrosopiperazine
Reactant of Route 3
1-Methyl-4-nitrosopiperazine
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-nitrosopiperazine
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-nitrosopiperazine
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-nitrosopiperazine

Citations

For This Compound
77
Citations
J Wohlfart, O Scherf-Clavel, M Kinzig, F Sörgel… - … of Pharmaceutical and …, 2021 - Elsevier
Upon emergence of nitrosamines in various drugs, eg in valsartan, metformin and ranitidine, 4-methyl-1-nitrosopiperazine (MeNP) was found in rifampicin in August 2020. Rifampicin is …
Number of citations: 16 www.sciencedirect.com
AB Witkowska, A Wołczyńska, A Lis-Cieplak… - Molecules, 2023 - mdpi.com
… (FDA) released information about 1-methyl-4-nitrosopiperazine (MNP) contamination in … risk of presence and determination of 1-methyl-4-nitrosopiperazine (MNP) be considered only …
Number of citations: 3 www.mdpi.com
RG Klein, P Schmezer, R Hermann, P Waas… - …, 1999 - academic.oup.com
… At that time published bioassay data (3–7) on the corresponding nitrosamine, 1-methyl-4-nitrosopiperazine (NMPz), were only available after oral application of a total dose of 10 and 26 …
Number of citations: 14 academic.oup.com
W Lijinsky, HW Taylor - Zeitschrift für Krebsforschung und Klinische …, 1977 - Springer
… Two of these have been previously tested in rats (Druckrey et al.); 1-methyl-4-nitrosopiperazine yielded only an insignificant number of malignant tumors after administration of quite a …
Number of citations: 22 link.springer.com
SS Singer, GM Singer, JE Saavedra, MD Reuber… - Cancer Research, 1981 - AACR
… that, while 1,4-dinitrosopiperazine is a quite potent carcinogen in rats [giving rise to tumors of the liver and esophagus (2, 10)], mononitrosopiperazine and 1-methyl-4-nitrosopiperazine …
Number of citations: 14 aacrjournals.org
CEM Dos Santos, DJ Dorta, DP de Oliveira - Regulatory Toxicology and …, 2022 - Elsevier
… We selected the compound 1-methyl-4-nitrosopiperazine (MeNP) as a target to calculate a new acceptable limit on the basis of a more transparent and scientifically reasoned RAx. We …
Number of citations: 2 www.sciencedirect.com
X Tao, Y Tian, WH Liu, S Yao, L Yin - Frontiers in Chemistry, 2022 - frontiersin.org
… 2020, the rifampicin manufactured by Sanofi–Aventis was found by the United Stated Food and Drug Administration (US FDA) to be contaminated with 1-methyl-4-nitrosopiperazine (…
Number of citations: 8 www.frontiersin.org
YT Kao, SF Wang, MH Wu, SH Her… - Journal of Food and …, 2022 - ncbi.nlm.nih.gov
… Another advantage of our approach is that it can be scaled for other NA impurities such as 1-methyl-4-nitrosopiperazine (MNP) and 1-cyclopentyl-4-nitrosopiperazine (CPNP), as long …
Number of citations: 11 www.ncbi.nlm.nih.gov
W Yang, X Lu, T Zhou, Y Cao, Y Zhang… - Chemistry of Heterocyclic …, 2018 - Springer
… The reduction of 1-methyl-4-nitrosopiperazine (1a) was selected as a model reaction in order … 2 pressure on the reduction of 1-methyl-4-nitrosopiperazine (1a) with zinc in CO 2 –H 2 O* …
Number of citations: 2 link.springer.com
RK Elespuru, W Lijinsky - Cancer Research, 1976 - AACR
… Two noncarcinogens, 1-nitrosopiperazine and 1-methyl-4-nitrosopiperazine, and 1 strong carcinogen, 2,6-dimethyldinitrosopiperazine, were not mutagenic with or without microsomal …
Number of citations: 55 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。